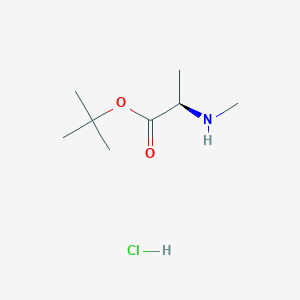
2,5-Diamino-4,6-dihydroxypyrimidine
Descripción general
Descripción
2,5-Diamino-4,6-dihydroxypyrimidine, also known as 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one, is a compound with the molecular formula C4H6N4O2 . It has a molecular weight of 142.12 g/mol . The compound is also known by several other names, including 2,5-diaminopyrimidine-4,6-diol and 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one .
Synthesis Analysis
The synthesis of this compound hydrochloride involves adding guanidine hydrochloride into a sodium methylate solution with a concentration of 28 to 30%, carrying out heating and stirring and adding dimethyl malonate drop by drop . After completion of heat preservation, successively carrying out pressure-reduced distillation, addition of water for dissolving, addition of acid for adjustment of a pH value, cooling, pumping filtration, drying and the like to prepare an intermediate product . The primarily prepared intermediate product, a Raney nickel catalyst and the like are subjected to continuous conversion so as to prepare this compound hydrochloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES notation: C1(=C(N=C(NC1=O)N)O)N . The InChI representation is InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10) .Chemical Reactions Analysis
The protonation of a number of 4,6-dihydroxypyrimidine derivatives is studied, and the features of the electronic spectra of free bases and protonated forms are considered . It is shown that the alkyl substituents in position 2 increase the basicity of the compound, and the nitro group in position 5 leads to its decrease .Physical And Chemical Properties Analysis
The compound this compound has a molecular weight of 142.12 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The XLogP3-AA value is -1.9 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : 2,5-Diamino-4,6-dihydroxypyrimidine is synthesized using diethyl malonate and guanidine hydrochloride. The process involves cyclization, nitration, reduction, and acid reaction. This method has been refined to reduce material costs, simplify operations, and improve product quality (Huang Qiang, 2011).
- Route to 2,5-Diamino-4,6-Dichloropyrimidine : An improved synthesis method for this compound offers a shorter, two-step process to create 2,5-Diamino-4,6-Dichloropyrimidine, a key precursor for various 9-substituted guanines (M. Legraverend, H. Boumchita, E. Bisagni, 1990).
Chemical Reactions and Derivatives
- Nitration and Cleavage : Nitration of 2-substituted 4,6-dihydroxypyrimidines in sulfuric acid yields 5,5-dinitro derivatives. This process involves simultaneous nitration at position 5 and the α-carbon atom of the side chain (A. A. Astrat’ev et al., 2001).
- Formation of Phosphonomethoxyalkoxy Pyrimidines : By reacting with specific reagents, 6-hydroxypyrimidines substituted at positions 2 and 4 can form N1- and O6-[2-(diisopropylphosphorylmethoxy)ethyl] isomers, leading to new phosphonic acids (A. Holý et al., 2002).
Biological Applications and Properties
- Inhibitory Effects on Immune-Activated Nitric Oxide Production : 5-Substituted 2-amino-4,6-dihydroxypyrimidines, when screened for biological properties, showed inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells. This suggests potential immunomodulatory applications (P. Jansa et al., 2014).
Crystal Structures and Interactions
- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : Studies on the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveal hydrogen-bonded bimolecular ring motifs and interactions with sulfonate and carboxylate groups. This understanding aids in the comprehension of molecular interactions involving aminopyrimidines (K. Balasubramani et al., 2007).
Mecanismo De Acción
Target of Action
2,5-Diamino-4,6-dihydroxypyrimidine, also known as 2,5-diaminopyrimidine-4,6-diol, has been found to inhibit immune-activated nitric oxide (NO) production . The compound’s primary targets are therefore likely to be the enzymes involved in NO production. The exact target and its role are yet to be elucidated .
Mode of Action
The compound’s interaction with its targets results in the inhibition of NO production . This suggests that it may bind to the active sites of the enzymes involved in NO production, preventing them from catalyzing their reactions. The exact mode of action remains to be elucidated .
Biochemical Pathways
The compound affects the biochemical pathway of NO production . NO is a signaling molecule involved in various physiological and pathological processes. By inhibiting NO production, the compound can potentially influence these processes.
Result of Action
The inhibition of NO production by this compound can have various molecular and cellular effects, depending on the physiological or pathological context. For instance, it may affect immune responses, as NO plays a key role in immune regulation . The specific effects of the compound’s action are yet to be fully explored .
Análisis Bioquímico
Biochemical Properties
The role of 2,5-Diamino-4,6-dihydroxypyrimidine in biochemical reactions is multifaceted. It interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context of the biochemical reaction .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It also has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2,5-diamino-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJQFCTYLBBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967143 | |
| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40769-69-5, 102783-67-5, 527-57-1 | |
| Record name | 2,5-Diamino-4,6-dihydroxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diaminopyrimidin-4,6-diol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02037 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B3025227.png)


![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)




![2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3025238.png)




